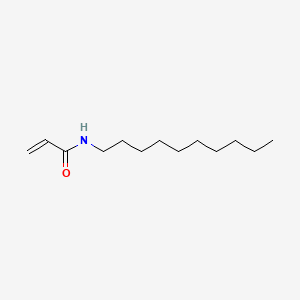

N-Decylacrylamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77237-89-9 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

N-decylprop-2-enamide |

InChI |

InChI=1S/C13H25NO/c1-3-5-6-7-8-9-10-11-12-14-13(15)4-2/h4H,2-3,5-12H2,1H3,(H,14,15) |

InChI Key |

AWDYCSUWSUENQK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCNC(=O)C=C |

Canonical SMILES |

CCCCCCCCCCNC(=O)C=C |

Other CAS No. |

77237-89-9 |

Origin of Product |

United States |

Synthetic Methodologies and Monomer Purity for N Decylacrylamide

Established Reaction Pathways for N-Decylacrylamide Monomer Synthesis

The primary and most widely employed method for synthesizing this compound involves the condensation reaction between an amine and an acryloyl derivative.

Acryloyl Chloride and N-Decylamine Condensation Routes

The synthesis of this compound is commonly achieved through the reaction of acryloyl chloride with n-decylamine. nih.govepo.orgnih.gov This reaction is typically conducted in the presence of a base, such as triethylamine (B128534), which acts as a scavenger for the hydrogen chloride byproduct formed during the condensation. nih.govepo.org The reaction is often carried out in an organic solvent like dichloromethane (B109758) at a controlled temperature, sometimes as low as 0°C, to manage the exothermic nature of the reaction. acs.org

Some procedures have been modified to use a second equivalent of the amine reactant, such as n-dodecyl amine, to act as the hydrogen chloride scavenger instead of triethylamine. jku.at This adaptation can improve product purity by avoiding potential side reactions associated with triethylamine and its impurities. jku.at Following the reaction, the mixture is typically filtered and washed with water to remove the amine hydrochloride salt and other water-soluble impurities. acs.org The organic solvent is then removed under reduced pressure to yield the crude product. acs.org

Adaptations of Literature Procedures for Enhanced Yields

Researchers have adapted existing literature procedures to improve the yield and purity of this compound. Modified procedures have reported good yields, such as 65%, for the synthesis of this compound from acryloyl chloride and n-decylamine. nih.govepo.orgresearchgate.net One adaptation involves using a different solvent, such as tetrahydrofuran (B95107) (THF) instead of dichloromethane, which can simplify the work-up process by eliminating a solvent evaporation step and improving the purity of the crude product. jku.at

The following table outlines a typical synthesis of this compound based on literature procedures.

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Acryloyl chloride, n-decylamine | Triethylamine | Dichloromethane | 65% | nih.govepo.org |

Advanced Purification Techniques for this compound

Achieving high monomer purity is crucial for polymerization, as impurities can affect reaction kinetics and the final polymer's properties. Recrystallization and distillation are two common and effective methods for purifying this compound.

Recrystallization Protocols for Monomer Purification

Recrystallization is a widely used technique to purify solid compounds like this compound. mt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.org For this compound, various solvents and solvent systems can be employed.

The process generally involves dissolving the impure monomer in a minimal amount of a suitable hot solvent to create a saturated solution. mnstate.edu As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.comlibretexts.org The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Common solvents for recrystallization include ethanol (B145695), acetone, and hexane, or mixtures thereof like ethanol-water. mnstate.edurochester.edu For amides, a mixture of diethyl ether and methanol (B129727) or ethanol can be effective. pitt.edu One study reported the successful recrystallization of an n-alkyl acrylamide (B121943) from acetone, yielding a product with over 99% purity. jku.at Another source mentions recrystallization from methanol. scispace.com

The following table summarizes common solvents used for the recrystallization of organic compounds, which can be applicable to this compound.

Table 2: Common Solvents for Recrystallization

| Solvent/Solvent System | Comments |

|---|---|

| Ethanol | A general and effective solvent for minor impurities. rochester.edu |

| n-Hexane/Acetone | A good system, especially with slow cooling. rochester.edu |

| n-Hexane/Tetrahydrofuran | Another generally effective solvent mixture. rochester.edu |

| Water | Suitable for polar compounds that are not readily soluble in organic solvents. rochester.edu |

| Acetone | Can be used as a single solvent for purification. jku.at |

| Methanol | Mentioned as a recrystallization solvent. scispace.com |

Distillation under Controlled Pressure

For liquid or low-melting-point compounds, distillation under reduced pressure, also known as vacuum distillation, is a preferred purification method. rochester.edu This technique is particularly useful for compounds that have high boiling points at atmospheric pressure or are thermally unstable and might decompose at elevated temperatures. rochester.eduunacademy.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a more moderate temperature. quora.compharmaguideline.com

In the case of this compound, after initial synthesis and removal of the solvent, the crude product can be distilled under vacuum to separate it from non-volatile impurities. acs.org For instance, a similar compound, N,N-diethylacrylamide, was distilled at 53°C under a vacuum of 1 mmHg. acs.org Effective vacuum distillation requires careful control of both temperature and pressure to achieve good separation. pharmaguideline.com A pressure where the compound boils between 45°C and 180°C is often considered optimal. rochester.edu

The following table provides a general overview of the effect of reduced pressure on boiling points.

Table 3: Principle of Vacuum Distillation

| Condition | Effect on Boiling Point | Rationale |

|---|---|---|

| Reduced Pressure | Decreases | A liquid boils when its vapor pressure equals the external pressure. Lowering the external pressure allows the liquid to boil at a lower temperature. unacademy.compharmaguideline.com |

Polymerization Kinetics and Mechanisms of N Decylacrylamide

Conventional Free Radical Polymerization of N-Decylacrylamide

Conventional free radical polymerization is a common method for synthesizing polymers. fujifilm.com It involves a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.com This method is widely used for a variety of vinyl monomers. fujifilm.com

The initiation of free radical polymerization requires the use of a radical initiator, a molecule that can be decomposed by heat or light to generate active radical species. uc.eduwikipedia.org Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator in the polymerization of various monomers, including acrylamides. uc.edunumberanalytics.comscirp.orgepo.orglibretexts.org When heated, AIBN decomposes to produce two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. numberanalytics.com These highly reactive radicals then initiate the polymerization chain reaction. numberanalytics.com The decomposition of AIBN is a first-order reaction, and its rate is dependent on temperature and the solvent used. uc.edu The efficiency of the initiator, which is the fraction of radicals that successfully start a polymer chain, is rarely 100% due to side reactions. uc.edu

Table 1: Common Radical Initiators

| Initiator Name | Chemical Formula | Decomposition Method |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Thermal |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | Thermal |

This table presents some common radical initiators used in free radical polymerization.

The mechanism of conventional free radical polymerization is characterized by three fundamental steps: fujifilm.comwikipedia.org

Initiation: This step involves the formation of initial radical species from an initiator, followed by the addition of the first monomer molecule to this radical. uc.eduwikipedia.org This creates a monomer radical, which is the start of the polymer chain. fujifilm.com

Propagation: The newly formed monomer radical rapidly adds to other monomer molecules in a sequential manner. fujifilm.comuc.edu This process, known as propagation, leads to the growth of the polymer chain. fujifilm.comuc.edu The rate of propagation is influenced by factors such as monomer concentration and temperature. uc.edu

Termination: The growth of a polymer chain is concluded by termination reactions. fujifilm.com This can occur through two primary mechanisms: combination, where two growing polymer chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. fujifilm.comwikipedia.org Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent or monomer), can also lead to the termination of one chain and the initiation of another. uc.eduwikipedia.org

Radical Initiator Systems (e.g., Azobisisobutyronitrile (AIBN))

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer enhanced control over the polymerization process compared to conventional free radical methods. sigmaaldrich.comcmu.eduresearchgate.net These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.comresearchgate.netresearchgate.netcmu.edu CRP methods minimize termination and chain transfer reactions by establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netcmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used CRP technique. researchgate.netsigmaaldrich.com It involves a conventional free radical polymerization system with the addition of a RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.com This agent mediates the polymerization through a reversible chain-transfer process, allowing for the synthesis of well-defined polymers. sigmaaldrich.com

The synthesis of poly(this compound) (PDcA) has been successfully achieved using RAFT polymerization. researchgate.netacs.orgulisboa.pt This method provides good control over the molecular weight and architecture of the resulting polymer. researchgate.netacs.org For instance, block copolymers containing this compound have been synthesized using RAFT, demonstrating the "living" nature of this polymerization technique. tandfonline.com The process typically involves dissolving the this compound monomer, a RAFT agent, and a radical initiator in a suitable solvent, followed by heating to initiate polymerization. scirp.org

In RAFT polymerization, the Chain Transfer Agent (CTA) plays a critical role in controlling the molecular weight of the polymer. researchgate.netrsc.org The ratio of monomer to CTA is a key parameter in determining the final molecular weight. rsc.orgnih.gov The CTA reversibly deactivates the growing polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. sigmaaldrich.com This reversible process allows all chains to grow at a similar rate, leading to a polymer with a narrow molecular weight distribution (low polydispersity index, PDI). sigmaaldrich.comrsc.org The choice of the specific CTA is crucial and depends on the monomer being polymerized. sigmaaldrich.com For acrylamides, specific types of CTAs, such as certain dithiocarbamates, are more effective. sigmaaldrich.com

Table 2: Examples of RAFT Polymerization of this compound

| RAFT Agent (CTA) | Initiator | Resulting Polymer | Reference |

|---|---|---|---|

| bis(3-methylbutyl)-2-(thiobenzoylthio)succinate (MBTS) | Not Specified | poly(this compound) | researchgate.netacs.org |

This table provides examples of RAFT agents used in the polymerization of this compound as reported in the literature.

Role of Chain Transfer Agents (CTAs) in Molecular Weight Control

Atom Transfer Radical Polymerization (ATRP) in Acrylamide (B121943) Systems

Copolymerization Dynamics of this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by covalent bonds. semanticscholar.org The synthesis of block copolymers containing this compound is readily achieved using controlled/living polymerization techniques, particularly RAFT polymerization. acs.orgnih.gov These methods allow for the creation of a "living" poly(this compound) chain that can then initiate the polymerization of a second, different monomer. semanticscholar.org

A notable example is the synthesis of amphiphilic diblock copolymers of poly(this compound)-b-poly(N,N-diethylacrylamide) (PDcA-b-PDEA). acs.orgnih.gov In this process, this compound is first polymerized using a RAFT agent to create a hydrophobic PDcA macro-chain transfer agent (macro-CTA). This macro-CTA is then used to polymerize N,N-diethylacrylamide, a thermoresponsive monomer, to form the second block. The resulting block copolymers exhibit properties derived from both constituent blocks, such as self-assembly into micelles in selective solvents. acs.org

| Block Copolymer | Comonomer | Polymerization Method | Reference |

|---|---|---|---|

| Poly(this compound)-b-poly(N,N-diethylacrylamide) | N,N-diethylacrylamide (DEA) | RAFT | acs.orgnih.gov |

| Phenanthrene-labeled Poly(this compound)-b-poly(N,N-diethylacrylamide) | N,N-diethylacrylamide (DEA) | RAFT | acs.org |

The synthesis of well-defined block copolymers relies almost exclusively on the strategy of sequential monomer addition in a living polymerization system. semanticscholar.orgmdpi.com This process involves two or more distinct polymerization steps.

First Block Synthesis: The first monomer (e.g., this compound) is polymerized under living conditions (such as RAFT, NMP, or ATRP) to a desired molecular weight. Crucially, the polymerization is stopped before all monomer is consumed or the chains are terminated, preserving the active or activatable chain-ends. semanticscholar.org The resulting polymer is often referred to as a macroinitiator.

Second Monomer Addition: After the polymerization of the first monomer, the second monomer (e.g., N,N-diethylacrylamide) is added to the reaction mixture. The living chain-ends of the first block then initiate the polymerization of the second monomer, causing the polymer chains to "grow" a second, chemically distinct block. uc.edu

This sequential addition can be repeated with additional monomers to create triblock or multiblock copolymers. mdpi.com The order of monomer addition can be critical, especially in systems where the reactivity of the propagating species differs significantly between monomer types. mdpi.comrsc.org However, for the RAFT polymerization of two similar acrylamide monomers, such as this compound and N,N-diethylacrylamide, this process is generally straightforward. acs.orgnih.gov

Sequential Monomer Addition Strategies

This compound in Random/Statistical Copolymerization

This compound (NDA) is frequently utilized in random or statistical copolymerization to tailor the properties of the resulting polymers. In this type of copolymerization, NDA and its co-monomer units are incorporated into the polymer chain in a statistically random sequence. The distribution of these monomers is governed by their respective feed ratios and reactivity ratios. fiveable.mecutm.ac.in The inclusion of the long, hydrophobic decyl group from NDA significantly influences the characteristics of the final copolymer. nih.gov

For instance, the statistical copolymerization of NDA with hydrophilic monomers can yield amphiphilic copolymers. nih.gov These copolymers, which possess both hydrophilic and hydrophobic segments distributed along the backbone, can self-assemble in solution to form various nanostructures like spheres or vesicles, depending on the solvent and copolymer composition. nih.gov Studies on similar N-alkylacrylamides have shown that statistical copolymers can exhibit unique thermal properties. For example, a random copolymer of N-octadecyl acrylamide and 2-hydroxyethyl acrylamide shows different thermal behavior compared to its alternating counterpart, with the random structure displaying a less defined melting temperature. jku.at

Furthermore, the random incorporation of this compound can be used to modify the thermoresponsive behavior of polymers. In copolymers with monomers like N-isopropylacrylamide (NIPAAm), the hydrophobic nature of the decyl side chains can lower the lower critical solution temperature (LCST) of the resulting polymer in aqueous solutions.

Determination and Analysis of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are fundamental parameters in copolymerization science. They quantify the relative rate at which a growing polymer chain radical adds a monomer of its own type versus the other co-monomer type. cutm.ac.in An accurate determination of these ratios is crucial for predicting the copolymer's composition and microstructure, which in turn dictates its final properties. tsijournals.comscielo.br

Classical methods for determining reactivity ratios involve linearizing the instantaneous copolymer composition equation. mdpi.com These graphical methods have been widely used due to their simplicity. koreascience.kr

Fineman-Ross (F-R) Method : This method rearranges the copolymerization equation into a linear form, allowing reactivity ratios r1 and r2 to be determined from the slope and intercept of a plot derived from monomer feed and copolymer composition data. koreascience.krrsc.org While straightforward, the F-R method can be biased by experimental errors and may give undue weight to data points at extreme monomer feed ratios. rsc.orgconicet.gov.ar

Kelen-Tüdos (K-T) Method : The K-T method is an advancement of the F-R method that introduces a separation constant (α) to provide a more even distribution of data points, thus yielding more reliable results. koreascience.krrsc.org This method also generates a linear plot from which the reactivity ratios can be calculated by extrapolating to the intercepts. scielo.brscielo.org The K-T method is often preferred for its robustness against the scattering of data. koreascience.kr

Modern approaches for estimating reactivity ratios have moved towards non-linear, computational methods that are generally considered more accurate. conicet.gov.ar

Non-linear Least-Squares (NLLS) Methods : Techniques like the Tidwell–Mortimer method directly fit the experimental data to the non-linear copolymer composition equation. conicet.gov.ar This avoids the potential distortions introduced by linearization and provides statistically sound estimates of the reactivity ratios and their confidence intervals. conicet.gov.ar

Machine Learning and Advanced Modeling : More recent developments include the use of machine learning algorithms and advanced computational tools to predict reactivity ratios. arxiv.org These methods can involve neuronal network optimization, k-nearest neighbor (k-NN) non-parametric regression, or evolutionary algorithms to analyze experimental data, even at high conversions. conicet.gov.arnih.govmdpi.com Some computational packages, often implemented in software like MATLAB, can analyze data from the entire polymerization process, not just low-conversion points, providing a more comprehensive and accurate estimation. researchgate.net Density Functional Theory (DFT) has also been used to calculate the activation energies of propagation steps to theoretically predict reactivity ratios, though this is computationally intensive. arxiv.org

The chemical structure of the co-monomer significantly affects its reactivity with this compound, influencing the resulting copolymer composition and sequence. Both steric and electronic factors of the co-monomer play a role.

The steric hindrance caused by the bulky decyl group of NDA can influence its addition to a growing polymer chain. scielo.br When copolymerized with a less sterically hindered monomer, the latter might be incorporated more readily. For example, in the copolymerization of cinnamyl methacrylate (B99206) (CMA) with ethyl methacrylate (EMA), the bulkier cinnamyl group was found to reduce the monomer's reactivity (r_CMA = 0.135) compared to the smaller EMA (r_EMA = 0.868), leading to a random copolymer rich in EMA units. scielo.br

Similarly, the reactivity of macromonomers in graft-through copolymerizations has been shown to depend on the length of their side chains, with reactivity changing as the side-chain degree of polymerization increases, eventually reaching a plateau. nsf.gov The electronic properties of the co-monomer are also critical. For instance, in copolymerizations involving N-substituted acrylamides and methacrylates, the product of the reactivity ratios (r1r2) being less than 1 suggests the formation of a statistical or random copolymer. mdpi.com

**Table 1: Monomer Reactivity Ratios for Copolymerization of this compound (M1) with Various Co-monomers (M2)***

| M2 Co-monomer | r1 (NDA) | r2 (M2) | Method |

| N-acryloyl-N'-methyl-piperazine | 0.81 | 1.12 | Kelen-Tüdos |

| N-acryloyl-N'-ethyl-piperazine | 0.75 | 1.25 | Kelen-Tüdos |

Data derived by analogy from a study on this compound. researchgate.net This table illustrates how a small change in the co-monomer's alkyl group (from methyl to ethyl) alters the reactivity ratios.

Computational Approaches for Reactivity Ratio Estimation

Graft Copolymerization Utilizing this compound (by analogy to related acrylamides)

Graft copolymerization is a powerful technique for modifying the surface or bulk properties of a polymer by covalently attaching polymeric side chains (grafts) to a main polymer backbone. While specific studies focusing on grafting this compound are not abundant, the process can be understood by analogy to similar N-alkylacrylamides and other vinyl monomers. nih.govtubitak.gov.tr

The process typically involves creating active sites on a pre-existing polymer backbone, which can then initiate the polymerization of the monomer to be grafted. This is often termed the "grafting from" approach. These active sites can be generated by methods such as chemical initiation or high-energy irradiation. For example, a redox initiator system can be used to create radical sites on a natural polymer backbone like gellan gum or carboxymethylcellulose in the presence of the monomer, leading to the growth of grafted chains. nih.govmdpi.com

In a hypothetical scenario involving this compound, a polymer backbone (e.g., cellulose, poly(ethylene terephthalate)) could be treated to form radical sites. nih.govtubitak.gov.tr The subsequent introduction of NDA monomer would lead to the polymerization of poly(this compound) chains from these sites. The resulting graft copolymer would combine the properties of the original backbone with the hydrophobicity and potential thermo-responsiveness imparted by the NDA grafts. The efficiency of grafting and the length of the grafted chains can be controlled by adjusting reaction parameters such as monomer and initiator concentrations, temperature, and reaction time. tubitak.gov.trmdpi.com

Advanced Structural Characterization of Poly N Decylacrylamide and Copolymers

Spectroscopic Techniques for Molecular Architecture and Composition

Spectroscopy is a cornerstone for the detailed molecular-level investigation of Poly(N-Decylacrylamide) (PDcA) and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed chemical structure of polymers. iupac.org In the context of Poly(this compound) and its copolymers, ¹H NMR provides critical information for confirming polymerization, determining copolymer composition, and analyzing monomer reactivity ratios. scielo.orgresearchgate.netmagritek.com

For instance, in the ¹H NMR spectrum of a copolymer of N-cyclohexylacrylamide (NCHA) and n-butyl acrylate (B77674) (BA), distinct peaks corresponding to each monomer unit allow for the determination of the copolymer composition. researchgate.net Similarly, the composition of copolymers can be calculated by comparing the integral values of signals unique to each monomer. magritek.com For example, in the analysis of copolymers of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI), specific proton signals are assigned to each monomer, and their integration allows for the calculation of the copolymer composition. nih.gov

The characterization of block copolymers, such as those prepared by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, heavily relies on ¹H NMR. For example, in the synthesis of poly(N,N-diethylacrylamide-b-N-vinylpyrrolidone), ¹H NMR is used to characterize the structure and determine the molecular weight of the resulting block copolymer. nih.govtandfonline.com The spectra can reveal the presence of characteristic peaks for each block, and the ratio of their integrals can be used to calculate the relative block lengths. tandfonline.com

Below is an illustrative data table of ¹H NMR chemical shifts for a hypothetical Poly(this compound) homopolymer in CDCl₃.

Interactive Data Table: Illustrative ¹H NMR Data for Poly(this compound)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment of Protons |

| 0.88 | t | -CH₃ (terminal methyl of decyl group) |

| 1.26 | m | -(CH₂)₈- (methylene groups of decyl chain) |

| 1.5-1.7 | m | -CH₂-CH₂-NH- (methylene group adjacent to the amide nitrogen) |

| 1.9-2.3 | br s | -CH- (polymer backbone methine proton) |

| 3.2-3.4 | t | -CH₂-NH- (methylene group attached to the amide nitrogen) |

| 5.5-6.5 | br s | -NH- (amide proton) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, temperature, and polymer tacticity.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in Poly(this compound) and its copolymers, confirming the incorporation of monomers into the polymer chain. nih.govjku.at

Temperature-dependent IR spectroscopy has been effectively used to study the nanophase separation and side-chain crystallization in poly(n-alkyl acrylamides). jku.atresearchgate.net For poly(n-dodecyl acrylamide) and poly(n-octadecyl acrylamide), significant shifts in the IR spectra are observed at temperatures above and below the side-chain melting temperature (TM), which is indicative of conformational changes. jku.at Specifically, the C-H stretching and amide I regions of the IR spectrum are sensitive to these changes. jku.at

The typical IR absorption bands for poly(n-alkyl acrylamides) include:

N-H stretching: around 3288 cm⁻¹

C=O stretching (Amide I): around 1648 cm⁻¹

N-H bending (Amide II): around 1536 cm⁻¹ researchgate.net

These characteristic peaks confirm the presence of the acrylamide (B121943) functionality within the polymer structure. In studies of copolymers, the presence of characteristic bands from all constituent monomers can be observed, confirming their successful incorporation. scielo.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a crucial technique for the analysis of synthetic polymers, providing absolute molecular weight values and information about end-groups and polymer distribution. bruker.comwaters.comyoutube.com Unlike techniques that provide average molecular weights, MALDI-TOF MS can resolve individual oligomer chains, allowing for a detailed analysis of the polymer sample. waters.com

In the analysis of copolymers, MALDI-TOF MS can elucidate the composition, purity, and end groups. mdpi.com For example, analysis of side-chain liquid crystalline copolymers has confirmed the identity of the initiating and terminating end-groups and allowed for the determination of the comonomer content across the molecular weight distribution. mdpi.com Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the polymer chains. mdpi.comlcms.cz

For polymers synthesized via RAFT, MALDI-TOF MS is instrumental in confirming the structure and determining the molecular weight. For instance, a phenanthrene-α-end-labeled poly(this compound) was characterized using MALDI-TOF MS to have a number-average molecular weight (Mn) of 2720 g/mol with a polydispersity index (Mw/Mn) of 1.13. researchgate.net The technique is also used to confirm the successful removal of the thiocarbonylthio end-group after chemical modification. researchgate.net

The analysis of complex polymer mixtures, such as thermoplastic copolymers, can be achieved by coupling mild thermal degradation with ion mobility mass spectrometry, which allows for the separation and characterization of the different components. d-nb.info

Fluorescence spectroscopy is a highly sensitive technique used to investigate the microenvironment of polymers and to study their self-assembly behavior in solution. nih.govresearchgate.netscispace.comdntb.gov.ua This is often achieved by using fluorescent probes or by labeling the polymer with a fluorophore. researchgate.net

The self-assembly of amphiphilic block copolymers of Poly(this compound), such as poly(this compound)-block-poly(N,N-diethylacrylamide) (PDcA-b-PDEA), in aqueous solutions has been extensively studied using fluorescent probes like coumarin (B35378) 153 and octadecylrhodamine B. acs.orgnih.gov These studies have determined the critical micelle concentration (CMC) and have provided evidence for the existence of premicellar aggregates. acs.orgnih.gov Time-resolved fluorescence anisotropy measurements have revealed details about the location of the probes within the micellar structures and the fluidity of the micelle core. acs.orgnih.gov

Förster Resonance Energy Transfer (FRET) is another powerful fluorescence technique used to determine distances on a nanometer scale. In a study of PDcA-b-PDEA micelles, FRET between a phenanthrene (B1679779) label at the end of the PDcA block and anthracene (B1667546) loaded into the micelle core was used to calculate the radius of the micelle core to be 2.7 ± 0.1 nm. acs.org

The quenching of fluorescence can also provide valuable information. The fluorescence of coumarin 343 has been shown to be quenched by the thiocarbonylthio end-groups of polymers synthesized by RAFT, a phenomenon that can be studied to understand the kinetics of the system. acs.org

Mass Spectrometry for End-Group and Molecular Weight Information (e.g., MALDI-TOF MS)

Chromatographic Methods for Polymer Distribution Analysis

Chromatographic techniques are essential for separating polymer chains based on their size, providing crucial information about their molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. tandfonline.commdpi.comscispace.comacs.orglucideon.comoecd.org The technique separates molecules based on their hydrodynamic volume in solution. oecd.org

GPC is routinely used to characterize Poly(this compound) and its copolymers. For example, the synthesis of thermo-sensitive copolymers like poly(N,N-diethylacrylamide-b-N-vinylpyrrolidone) was monitored using GPC to confirm that the polymerization was a living process, as indicated by a low PDI value (e.g., 1.05). nih.govtandfonline.com

In the study of poly(this compound)-block-poly(N,N-diethylacrylamide) copolymers, GPC analysis confirmed a narrow molecular weight distribution with a PDI of 1.01 and a number-average molecular weight of 40,300 g/mol . acs.orgnih.gov GPC is also used in conjunction with other techniques to provide a comprehensive characterization of the synthesized polymers. tandfonline.comresearchgate.net For instance, the molecular weight of polymers can be determined by GPC, while their composition is determined by NMR. nih.gov

The choice of solvent is critical in GPC analysis as it affects the hydrodynamic volume of the polymer. lcms.cz For many synthetic polymers, organic solvents are used, and the system is often calibrated using polystyrene standards. oecd.orglcms.cz

Interactive Data Table: Example GPC Data for a Poly(this compound) Copolymer

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent |

| PDcA-b-PDEA-1 | 40,300 | 40,703 | 1.01 | Tetrahydrofuran (B95107) |

| pDDA | 11,400 | 58,140 | 5.1 | Tetrahydrofuran |

| pODA | 16,100 | 57,960 | 3.6 | Tetrahydrofuran |

This table presents hypothetical data based on findings for similar polymers to illustrate the typical information obtained from GPC analysis.

Scattering and Imaging Techniques for Polymer Morphology and Nanostructure

The investigation of polymer morphology and nanostructure relies on techniques that can resolve features on the nanometer scale. For PDcA and its copolymers, which often exhibit self-assembly and microphase separation, methods like small-angle scattering and high-resolution microscopy are indispensable.

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for characterizing the nanoscale structure of materials. wikipedia.orgepj-conferences.org They provide information about the size, shape, and arrangement of domains within a material by analyzing the elastic scattering of X-rays or neutrons at very small angles (typically 0.1–10°). wikipedia.org This makes them particularly well-suited for studying the self-assembled structures and domain spacing in block copolymers containing PDcA.

In the context of PDcA copolymers, SAXS can be used to determine the morphology of microphase-separated domains. For instance, in a block copolymer of poly(this compound-b-N,N-diethylacrylamide) (PDcA-b-PDEAm), the contrast in electron density between the hydrophobic PDcA block and the more hydrophilic PDEAm block allows for the characterization of the resulting domain structures, such as micelles in solution. researchgate.netacs.org The scattering pattern can reveal the average size and spacing of these domains. researchgate.net

SANS operates on a similar principle to SAXS but uses a beam of neutrons instead of X-rays. epj-conferences.orgnih.gov A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium, to enhance the scattering contrast between different components of a polymer system. berstructuralbioportal.org This "contrast variation" method is invaluable for studying the structure of complex multicomponent systems, such as PDcA-based micelles or gels in different solvents. berstructuralbioportal.org By selectively deuterating either the polymer or the solvent, specific parts of the structure can be highlighted, providing detailed information about the conformation and aggregation of the polymer chains. berstructuralbioportal.orgmdpi.com

| Technique | Principle | Information Obtained for PDcA Copolymers |

| SAXS | Measures the elastic scattering of X-rays at small angles due to electron density differences. wikipedia.org | Determines average domain size, shape, and spacing in microphase-separated structures. researchgate.net |

| SANS | Measures the elastic scattering of neutrons at small angles due to differences in scattering length density. epj-conferences.org | Provides information on domain structure, especially powerful with isotopic labeling (contrast variation) to highlight specific components. berstructuralbioportal.org |

Transmission electron microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the internal structure of materials. wikipedia.org A beam of electrons is transmitted through an ultrathin specimen, and an image is formed based on the interactions of the electrons with the sample. wikipedia.org This allows for the detailed observation of nanoscale features, making it an essential tool for studying the morphology of PDcA-based nanoparticles and copolymer assemblies. mdpi.commdpi.com

For PDcA copolymers that self-assemble into nanostructures like micelles or vesicles, TEM can provide direct evidence of their size, shape, and internal morphology. mdpi.comresearchgate.net For example, the core-shell structure of micelles formed by a PDcA block copolymer in a selective solvent can be directly imaged. mdpi.com The contrast in the TEM image arises from the different electron densities of the constituent polymer blocks.

Sample preparation for TEM is a critical step and can be complex, as specimens need to be sufficiently thin (typically under 100 nm) to allow electrons to pass through. wikipedia.org Staining with heavy metal salts is often required for polymers to enhance the contrast between different phases.

Selected area electron diffraction (SAED), a technique available in TEM, can provide information about the crystallinity of the observed nanodomains. researchgate.net By analyzing the diffraction pattern, it is possible to determine if the core or shell of a micelle, for instance, is amorphous or crystalline.

| Technique | Principle | Information Obtained for PDcA Copolymers |

| TEM | Forms an image from electrons transmitted through an ultrathin sample. wikipedia.org | Direct visualization of the size, shape, and internal morphology of nanostructures like micelles and vesicles. mdpi.comresearchgate.net |

| SAED | Analyzes the diffraction pattern of electrons passing through a specific area of the sample. | Provides information on the crystallinity of nanodomains. researchgate.net |

Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the surface of a sample with nanoscale precision. wikipedia.orgnumberanalytics.com It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. wikipedia.orgnumberanalytics.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic image. wikipedia.org

AFM is particularly useful for characterizing the surface morphology of thin films of PDcA and its copolymers. It can reveal details about surface roughness, the presence of aggregates, and the organization of polymer chains on a substrate. oxinst.comnist.gov Unlike electron microscopy, AFM can be operated in various environments, including ambient air and liquid, which allows for the study of polymer structures in a more natural state.

In addition to providing topographical information, AFM can also probe the mechanical properties of the sample surface, such as stiffness and adhesion, through techniques like force spectroscopy. wikipedia.orgoxinst.com This can be valuable for understanding how the molecular structure of PDcA copolymers influences their surface properties. For instance, the phase separation in a block copolymer film can lead to domains with different mechanical properties, which can be mapped using AFM.

| Technique | Principle | Information Obtained for PDcA Copolymers |

| AFM | Scans a sharp tip over a surface to create a topographical map based on tip-sample interactions. wikipedia.orgnumberanalytics.com | Provides high-resolution images of surface topography, aggregate morphology, and phase-separated domains in thin films. oxinst.comnist.gov |

X-ray diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials. anton-paar.comiastate.edu It is based on the principle of Bragg's law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice. xos.compdx.edu The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. xos.comucmerced.edu

For semi-crystalline polymers like PDcA, XRD can be used to determine the degree of crystallinity, identify the crystal structure, and measure the spacing between atomic planes in the crystalline domains. anton-paar.com The presence of long alkyl side chains in PDcA can lead to the formation of ordered structures, and XRD is crucial for characterizing these crystalline regions.

In studies of PDcA copolymers, XRD can be used to analyze how the presence of a second, potentially amorphous, block affects the crystallinity of the PDcA block. Changes in the diffraction pattern can indicate alterations in the crystal structure or the size of the crystalline domains. Powder X-ray diffraction (PXRD) is a common mode of XRD used for polycrystalline samples, where the sample is in the form of a powder containing many randomly oriented crystallites. anton-paar.com

| Technique | Principle | Information Obtained for PDcA Copolymers |

| XRD | Measures the diffraction of X-rays by the crystalline lattice of a material, based on Bragg's law. xos.compdx.edu | Determines the degree of crystallinity, identifies crystalline phases, and analyzes the local structure of ordered domains. anton-paar.comiastate.edu |

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Morphology

Stereochemical Analysis: Tacticity Control in Poly(this compound)

Tacticity refers to the stereochemical arrangement of the chiral centers in a polymer's main chain. For polyacrylamides, the tacticity can significantly influence the polymer's physical and chemical properties, including its solubility, thermal behavior, and ability to form ordered structures. The three main types of tacticity are isotactic (all substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents).

Controlling the tacticity during the polymerization of N-substituted acrylamides is a significant challenge in polymer synthesis. However, recent advances have shown that stereospecific radical polymerization can be achieved. For example, the use of certain catalysts or additives, such as lanthanum triflate in organocobalt-mediated radical polymerization, has been shown to induce high isotacticity in the polymerization of N,N-dimethylacrylamide. rsc.org Such highly isotactic polymers can exhibit crystallinity, which is not observed in their atactic counterparts. rsc.org

The stereochemical analysis of poly(N,N-disubstituted acrylamides) like PDcA can be challenging. While diad tacticity can sometimes be determined from proton NMR (¹H NMR), resolving the signals to determine triad (B1167595) tacticity is often difficult even with carbon-13 NMR (¹³C NMR). nii.ac.jp A potential strategy to overcome this is to chemically modify the polymer to an N-monosubstituted polyacrylamide, which allows for easier determination of triad tacticity from the ¹³C NMR signals of the main-chain methine groups. nii.ac.jp

Achieving control over the tacticity of PDcA would open up new possibilities for tuning its properties. For instance, highly isotactic or syndiotactic PDcA might exhibit enhanced crystallinity and different self-assembly behaviors compared to the atactic polymer, leading to materials with novel thermal and mechanical properties.

| Term | Definition | Relevance to Poly(this compound) |

| Isotactic | All substituents are on the same side of the polymer backbone. | Could lead to enhanced crystallinity and different self-assembly behavior. |

| Syndiotactic | Substituents are on alternating sides of the polymer backbone. | Could also influence crystallinity and material properties in a distinct way from isotactic polymers. |

| Atactic | Substituents are randomly arranged along the polymer backbone. | Typically results in amorphous polymers with different properties than their stereoregular counterparts. |

Theoretical and Computational Chemistry Approaches to N Decylacrylamide Systems

Quantum Chemical Investigations of Monomer and Polymer Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometry of the N-Decylacrylamide monomer. These ab initio methods provide a foundational understanding of the molecule's reactivity and intermolecular interactions.

For the polymer, Poly(this compound), quantum chemical investigations can be applied to small oligomeric segments (e.g., dimers, trimers) to understand the fundamental interactions between repeating units. Such studies on related N-alkylacrylamides have helped explain favorable stereospecific addition modes by analyzing the interplay between steric effects and hydrogen bonding. mdpi.com In PNDA, a key focus would be the conformational preferences of the decyl side chains and their influence on the polymer backbone's geometry. These calculations can provide insights into the energetic barriers for bond rotation and the stability of different tacticities (isotactic, syndiotactic, atactic), which ultimately govern the macroscopic properties of the polymer.

Theoretical studies on similar polymer systems often use quantum mechanics to understand hydration characteristics, which are key to properties like the lower critical solution temperature (LCST). worldscientific.com While PNDA is generally too hydrophobic to be water-soluble on its own, quantum calculations can still model its interaction with water molecules at interfaces or as part of a copolymer, revealing details about hydrogen bonding and hydration shells. worldscientific.comworldscientific.com

Molecular Simulations of Poly(this compound) Conformations and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of polymer chains in solution over time. mdpi.com For Poly(this compound), MD simulations are essential for understanding how the long, hydrophobic decyl side chains dictate the polymer's structure and its interactions with solvents.

In aqueous environments, particularly when PNDA is part of a block copolymer, simulations can model the self-assembly process. For instance, simulations of block copolymers like Poly(this compound-b-N,N-diethylacrylamide) (PDcA-b-PDEA) can show how the insoluble PNDA block collapses to form a hydrophobic core, while the more hydrophilic PDEA block forms a surrounding corona, resulting in the formation of star-like micelles. acs.org These simulations can predict the size and shape of such micelles, including the radius of the core. acs.org

The choice of computational parameters is critical for the accuracy of these simulations. This includes:

Force Fields: A well-parameterized force field, such as the Generalized Amber Force Field (GAFF) or CHARMM, is necessary to accurately describe the interactions between atoms in the polymer and the solvent. mdpi.comnih.gov

Water Models: The choice of water model (e.g., TIP3P, TIP4P) significantly impacts the simulation of hydration, which is crucial for capturing the hydrophobic effect that drives the collapse of PNDA chains and micelle formation. acs.orgfrontiersin.org

Simulations can track key structural parameters over time to characterize the polymer's conformation.

Table 1: Key Observables in Molecular Dynamics Simulations of PNDA

| Observable | Description | Insights Gained for PNDA |

| Radius of Gyration (RG) | A measure of the overall size and compactness of the polymer chain. mdpi.com | In a poor solvent for the PNDA block, a small RG would indicate a collapsed, globular state, characteristic of a micellar core. acs.org |

| Solvent Accessible Surface Area (SASA) | The surface area of the polymer that is accessible to solvent molecules. acs.org | A decreasing SASA for the PNDA chain would signify its collapse to minimize contact with an aqueous solvent. acs.org |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Can be used to analyze the structure of water around the hydrophobic decyl chains and the hydrophilic amide group. |

| End-to-End Distance | The distance between the two ends of the polymer chain. | Provides another measure of the polymer's overall extension or collapse. |

By running simulations at different temperatures, researchers can also study the thermoresponsive behavior of PNDA-containing copolymers, observing conformational changes that correspond to macroscopic phenomena like a lower critical solution temperature (LCST). frontiersin.orgacs.org

Computational Modeling of Polymerization Kinetics and Thermodynamics

Computational chemistry provides indispensable tools for modeling the kinetics and thermodynamics of polymerization, offering a molecular-level view of the reaction pathway. researchgate.netnih.gov This approach allows for the calculation of energy barriers and reaction enthalpies associated with the elementary steps of this compound polymerization: initiation, propagation, and termination.

Kinetic Modeling: Kinetic simulations focus on the rates of the different reaction steps. mdpi.com Using Transition State Theory (TST), computational chemists can calculate the activation energy (Ea) for each step. researchgate.net

Initiation: Modeling the reaction between an initiator (e.g., AIBN) and an NDA monomer to form the first radical species.

Termination: Modeling the combination or disproportionation of two growing polymer chains.

These computational studies can explore how factors like solvent and temperature influence the reaction rates. For instance, modeling can be performed in both gas-phase and with implicit or explicit solvent models to understand the solvent's role in stabilizing or destabilizing transition states. mdpi.com Kinetic Monte Carlo (kMC) models can then use these calculated rate constants to simulate the entire polymerization process, predicting outcomes like molecular weight distribution and polymer microstructure. mdpi.com

Table 2: Parameters from Computational Modeling of Polymerization

| Parameter | Description | Significance for NDA Polymerization |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. researchgate.net | Determines the rate of initiation, propagation, and termination steps. A lower Ea for propagation leads to faster polymerization. |

| Enthalpy of Polymerization (ΔHp) | The heat released during the conversion of monomer to polymer. | Indicates the thermodynamic driving force of the reaction. Important for managing heat removal in industrial processes. |

| Gibbs Free Energy of Polymerization (ΔGp) | The overall thermodynamic potential for the polymerization reaction. | A negative value indicates a spontaneous process. It is influenced by both enthalpy and entropy. |

| Propagation Rate Coefficient (kp) | The rate constant for the chain propagation step. iupac.org | Directly influences the speed of polymer chain growth and the final molecular weight. |

Predictive Modeling of Structure-Function Relationships in this compound Polymers

A central goal of polymer science is to predict the function and properties of a polymer based on its chemical structure. nih.gov Computational modeling is increasingly central to achieving this goal for complex polymers like PNDA.

The primary "structure" of PNDA is its long, flexible decyl side chain attached to a polyacrylamide backbone. The primary "function" derived from this structure is its pronounced hydrophobicity. Predictive models can connect this structural feature to functional behaviors:

Self-Assembly and Micellization: As seen in PNDA-b-PDEA copolymers, the chemical structure directly leads to the function of forming micelles in water. acs.org Molecular simulations can predict the critical micelle concentration (CMC), micelle size, and core density based on the lengths of the hydrophobic PNDA and hydrophilic PDEA blocks. These models can screen different block ratios to design nanoparticles with specific dimensions for applications like drug delivery.

Interfacial Behavior: Models can predict how PNDA will behave at interfaces, such as oil-water or air-water. The hydrophobic decyl chains will preferentially orient away from water, a behavior that can be harnessed in applications like surfactants, emulsifiers, or surface modifiers.

Machine Learning Approaches: In recent years, machine learning (ML) has emerged as a powerful tool for predicting polymer properties. nih.govrsc.org By training algorithms on large datasets of polymers with known structures and properties, ML models can learn complex structure-function relationships. nih.gov For PNDA, an ML model could be trained to predict properties like its solubility in various organic solvents, its glass transition temperature, or its effectiveness as a rheology modifier in specific formulations. This requires developing a machine-readable representation (descriptor) of the NDA monomer and PNDA polymer, which the algorithm can use to make predictions. nih.gov

These predictive models accelerate the materials design cycle, allowing for the in silico screening of numerous polymer structures before committing to costly and time-consuming laboratory synthesis and testing. nih.gov

Post Polymerization Functionalization of Poly N Decylacrylamide Architectures

Strategies for Modifying Pendant Groups in Poly(N-Decylacrylamide)

The pendant N-decyl groups in PNDA offer limited sites for direct chemical modification. Therefore, strategies often involve the copolymerization of this compound with a monomer containing a reactive handle that can be subsequently modified. A prevalent method involves the use of active ester monomers, such as N-acryloxysuccinimide (NAS), which can be copolymerized with this compound. nih.gov The resulting copolymer, poly(this compound-co-N-acryloxysuccinimide), possesses active ester groups that are susceptible to facile aminolysis. nih.govresearchgate.net

This strategy allows for the introduction of various functional groups by reacting the copolymer with a diverse range of primary and secondary amines. For instance, researchers have successfully grafted spermine (B22157) derivatives onto a PNDA backbone by first copolymerizing this compound (DAA) with NAS and then reacting the resulting copolymer with tri-boc protected spermine, followed by deprotection. nih.gov This method provides access to amphiphilic copolymers with tailored hydrophobicity and cationic charge density. nih.gov

Another innovative approach utilizes "click chemistry," a set of highly efficient and specific reactions. uwo.ca For instance, a monomer containing a protected, highly reactive strained alkyne can be copolymerized with this compound. The protecting group, such as a cyclopropenone, can be removed post-polymerization, typically by UV irradiation, to reveal the strained alkyne. uwo.ca This "unmasked" alkyne can then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with various azide-functionalized molecules, allowing for the covalent attachment of moieties with specific properties like redox activity or fluorescence. uwo.ca

Regioselective End-Group Derivatization of Poly(this compound)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined PNDA architectures with controlled molecular weights and narrow polydispersity. A key advantage of RAFT polymerization is the retention of the thiocarbonylthio group at the polymer chain end, which can be further derivatized. researchgate.netresearchgate.net

This end-group can be transformed into other functional groups through various chemical reactions. For example, aminolysis of the RAFT end-group can introduce a thiol group, which can then participate in thiol-ene or thiol-maleimide "click" reactions for the conjugation of specific molecules. osti.gov

Furthermore, the initiator used in RAFT polymerization can be functionalized to introduce a specific group at the α-chain-end. For instance, a phenanthrene-labeled chain transfer agent has been used to synthesize phenanthrene-α-end-labeled poly(this compound)-b-poly(N,N-diethylacrylamide) block copolymers. researchgate.netnih.gov This allows for the precise placement of a fluorescent probe at one end of the polymer chain, which is useful for studying the self-assembly and aggregation behavior of the block copolymers. nih.govacs.org

Below is a table summarizing research findings on the end-group derivatization of PNDA-based polymers.

| Polymer Architecture | Polymerization Method | End-Group Functionalization Strategy | Resulting Functionality | Reference |

| Poly(this compound-b-N,N-diethylacrylamide) | RAFT | Use of a phenanthrene-labeled chain transfer agent | Phenanthrene (B1679779) fluorescent probe at the α-chain-end | researchgate.netnih.gov |

| Single-chain nanoparticle (SCNP) with PNDA segments | Thiol-maleimide reaction | Covalent conjugation of a fluorophore-maleimide to the polymer terminus | Attachment of various hydrophobic organic fluorophores | osti.gov |

Incorporating Reactive Functionalities through Co-monomer Inclusion

The inclusion of co-monomers with reactive functionalities during the polymerization of this compound is a primary strategy for creating a versatile platform for post-polymerization modification. nih.govresearchgate.net This approach allows for the random or block incorporation of reactive sites along the polymer backbone.

A widely used reactive co-monomer is N-acryloxysuccinimide (NAS). nih.gov Copolymerization of this compound (DAA) and NAS yields a precursor polymer that can be readily functionalized by reaction with various amines. This method has been employed to synthesize amphiphilic poly(spermine acrylamides) for siRNA delivery. nih.gov The ratio of DAA to NAS in the copolymer can be adjusted to control the degree of hydrophobicity and the density of functional groups. nih.gov

Another example involves the copolymerization of this compound with monomers containing protected functional groups. These protecting groups can be removed after polymerization to unveil reactive sites for further derivatization. This strategy avoids potential side reactions that the functional group might undergo during the polymerization process. researchgate.net

The table below details examples of co-monomers used with this compound to introduce reactive functionalities.

| Co-monomer | Reactive Functionality | Post-Polymerization Reaction | Application | Reference |

| N-acryloxysuccinimide (NAS) | Active Ester | Aminolysis with spermine derivatives | siRNA delivery | nih.gov |

| N-(1H,1H-pentadecafluorooctyl)acrylamide | Fluoroalkyl group | Not applicable (study of surface properties) | High-performance fluorinated polymer films | researchgate.net |

| Monomer with a cyclopropenone-masked alkyne | Strained Alkyne (after deprotection) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Drug delivery, photo-patterning | uwo.ca |

Advanced Polymeric Materials Applications of Poly N Decylacrylamide

Design and Mechanism of Thermoresponsive Polymeric Systems

Thermoresponsive polymers are a class of "smart" materials that exhibit a significant and reversible change in their physical properties in response to temperature variations. taylorandfrancis.com A key characteristic of many such polymers in aqueous solutions is the Lower Critical Solution Temperature (LCST). taylorandfrancis.com Below the LCST, the polymer is soluble, existing as extended coils, while above this temperature, it becomes insoluble and collapses into a globular state, leading to phase separation. acs.orgmdpi.com This transition is driven by a shift in the balance between hydrophilic and hydrophobic interactions. mdpi.commdpi.com

The LCST of a polymer can be precisely controlled through various strategies, including copolymerization. google.comrsc.org Incorporating a more hydrophilic comonomer generally increases the LCST, while a more hydrophobic comonomer will lower it. google.com This ability to tune the LCST is crucial for tailoring thermoresponsive polymers for specific applications. rsc.org

Tuning of Lower Critical Solution Temperature (LCST) in N-Decylacrylamide Copolymers

For instance, in copolymers of this compound and a more hydrophilic monomer like N,N-diethylacrylamide (DEA), the LCST can be systematically adjusted. By controlling the molar ratio of the two monomers, the transition temperature can be finely tuned. frontiersin.org Increasing the content of the hydrophobic this compound component leads to a decrease in the LCST of the copolymer.

The principle of tuning the LCST by adjusting the hydrophobic/hydrophilic balance is a well-established concept in polymer science. For example, studies on copolymers of N-isopropylacrylamide (NIPAAm), a widely studied thermoresponsive polymer, have shown that copolymerization with hydrophilic monomers like N-hydroxymethyl acrylamide (B121943) (NHMAAm) increases the LCST. mdpi.com Conversely, incorporating hydrophobic comonomers into a polymer backbone, such as in the case of NIPAM with dopamine (B1211576) methacrylamide, results in a lower LCST. mdpi.com This principle is directly applicable to copolymers containing this compound, where its strong hydrophobicity serves as a potent tool for lowering the transition temperature.

Interfacial Behavior of Poly(this compound) Block Copolymers at Air-Water Interfaces

Block copolymers containing a poly(this compound) (PDcA) block exhibit interesting thermoresponsive behavior at the air-water interface. The hydrophobic PDcA block acts as an anchor at the interface, influencing the arrangement and response of the other block. researchgate.netnih.gov

A study on a diblock copolymer of poly(this compound)-b-poly(N,N-diethylacrylamide) (PDcA-b-PDEA) revealed its thermo-responsiveness at the air-water interface. researchgate.netnih.gov The pressure-area (π-A) isotherms of this copolymer showed a significant deviation to lower areas as the temperature increased, a clear indication of its thermoresponsive nature at the interface. researchgate.net This behavior contrasts with that of the homopolymer poly(N,N-diethylacrylamide) (h-PDEA), whose isotherms were nearly independent of temperature. researchgate.net

The limiting area per segment versus temperature for the PDcA-b-PDEA copolymer showed a distinct break point around 29°C, which is slightly below the known LCST of h-PDEA in water (31-33°C). nih.gov This suggests that the collapse of the PDEA block at the interface is influenced by the presence of the anchoring PDcA block. researchgate.netnih.gov

Atomic Force Microscopy (AFM) images of Langmuir-Blodgett monolayers transferred at 40°C (above the LCST) showed the formation of hydrophobic aggregates for both the homopolymer and the block copolymer. nih.gov However, the morphology of these aggregates differed; h-PDEA formed flat, irregular structures, while the PDcA-b-PDEA copolymer formed distinct, round-shaped domains. nih.gov This difference is attributed to the condensing effect of the hydrophobic PDcA block, which helps to stabilize the film and maintain the thermo-sensitivity of the PDEA block at the interface. researchgate.netnih.gov This ability to form ordered structures at interfaces is a general feature of block copolymers and has been observed in other systems as well. nih.govnih.gov

Micellization and Self-Assembly of Amphiphilic this compound Copolymers

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer chains linked together, can self-assemble into various structures in a selective solvent. umd.edu In aqueous solutions, these copolymers often form micelles, which are core-shell structures where the hydrophobic blocks form a core to minimize contact with water, and the hydrophilic blocks form a surrounding corona. acs.orgtandfonline.com The formation of these micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). acs.org

Formation of Core-Shell Micellar Structures

Copolymers containing this compound as the hydrophobic block readily form micelles in water. For example, block copolymers of poly(this compound-b-N,N-diethylacrylamide) (PDcA-b-PDEA) self-assemble into star-like micelles. acs.org In this system, the water-insoluble PDcA forms the hydrophobic core, which is surrounded by a thermoresponsive PDEA corona. acs.org

The critical micelle concentration (CMC) for these PDcA-b-PDEA copolymers has been determined to be very low, below 0.1 g/L. acs.org Another study using fluorescence probe techniques determined the CMC of a similar copolymer, PDcA₁₁-block-PDEA₂₉₅, to be approximately 1.8 ± 0.1 μM. acs.org Such low CMC values indicate that the micelles are stable even at high dilutions. mdpi.com

The formation of core-shell micelles is a common characteristic of amphiphilic block copolymers and has been observed in various other systems, such as those based on poly(N-vinyl-2-pyrrolidone)-block-poly(D,L-lactide) (PVP-b-PDLLA). nih.gov The size and morphology of these micelles can be influenced by factors like the relative lengths of the hydrophobic and hydrophilic blocks.

Hydrophobic Association Phenomena in Aqueous Solutions

In aqueous solutions of polymers containing hydrophobic groups like this compound, intermolecular and intramolecular hydrophobic associations play a crucial role in their solution behavior. researchgate.netacs.org These associations arise from the tendency of the hydrophobic decyl side chains to aggregate to minimize their exposure to water. researchgate.net

At lower polymer concentrations, intramolecular associations within a single polymer chain may dominate. acs.org As the polymer concentration increases, intermolecular associations between different polymer chains become more prevalent, leading to the formation of a transient physical network. acs.org This network formation results in a significant increase in the solution viscosity. acs.org For hydrophobically modified polyacrylamides containing this compound, this viscosity enhancement is a direct consequence of these intermolecular hydrophobic associations. researchgate.net

The strength of these hydrophobic associations can be influenced by the addition of other substances. For example, increasing the ionic strength of the solution can strengthen these associations. researchgate.net The addition of surfactants can also have a complex effect. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can initially lead to an increase in viscosity due to the formation of mixed micelles that bridge different polymer chains. researchgate.net However, at higher surfactant concentrations, the viscosity may decrease due to electrostatic screening of the hydrophobic associations. researchgate.net

Hydrogel Systems Incorporating this compound Units (by analogy to other acrylamides)

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. "Smart" hydrogels, made from stimuli-responsive polymers, can undergo significant volume changes in response to environmental cues like temperature or pH. google.com While specific research on hydrogels made directly from this compound is limited in the provided context, the principles of hydrogel formation using other acrylamide derivatives can be extended by analogy.

The incorporation of hydrophobic units like this compound into a hydrogel network would be expected to significantly influence its swelling behavior and thermoresponsiveness. The hydrophobic nature of the decyl groups would likely lead to a more collapsed hydrogel state at lower temperatures compared to hydrogels made from more hydrophilic acrylamides.

For example, hydrogels based on poly(N-isopropylacrylamide) (PNIPAAm), a well-known thermoresponsive polymer, swell in water at temperatures below their LCST and collapse at higher temperatures. mdpi.com The LCST of these hydrogels, and thus their swelling behavior, can be tuned by copolymerization. mdpi.com Introducing a hydrophilic comonomer increases the swelling and the transition temperature, while a hydrophobic comonomer would have the opposite effect. mdpi.com Therefore, incorporating this compound into a hydrogel formulation would be a strategy to lower its volume phase transition temperature and increase its hydrophobicity.

The cross-linking necessary for hydrogel formation can be achieved by including a cross-linking agent during polymerization. For instance, N,N'-methylenebis(acrylamide) is a common cross-linker used in the synthesis of acrylamide-based hydrogels. frontiersin.org By analogy, a hydrogel incorporating this compound could be synthesized by copolymerizing this compound with a hydrophilic monomer and a cross-linker. The resulting hydrogel would exhibit thermoresponsive properties, with the transition temperature being tunable based on the this compound content.

Preparation Methods for this compound-Based Hydrogels

The synthesis of hydrogels from this compound (NDA) involves the polymerization of the NDA monomer and a crosslinking agent to form a three-dimensional network capable of swelling in aqueous solutions. While specific literature on NDA hydrogels is not abundant, preparation methods can be extrapolated from the well-established synthesis of other poly(N-alkylacrylamide) hydrogels, such as poly(N-isopropylacrylamide) (PNIPAAm), and from the known polymerization behavior of NDA. The primary methods for creating these hydrogels are free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Free-Radical Polymerization: This is a common and straightforward method for synthesizing hydrogel networks. The process involves the polymerization of the NDA monomer with a bifunctional crosslinker in an aqueous or organic solvent.

A typical synthesis procedure would involve:

Dissolving the this compound monomer and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), in a suitable solvent.

Adding a radical initiator, for instance, a thermal initiator like ammonium (B1175870) persulfate (APS) or a photoinitiator.

Initiating the polymerization by raising the temperature or exposing the solution to UV light, which causes the monomers to form polymer chains that are covalently linked by the crosslinker, resulting in a hydrogel network.

The properties of the resulting hydrogel, such as its swelling capacity and mechanical strength, can be tailored by adjusting the concentrations of the monomer, crosslinker, and initiator.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method has been successfully used to polymerize hydrophobic acrylamide derivatives, including N-octadecylacrylamide, which is structurally similar to NDA. The use of RAFT polymerization would enable the creation of well-defined NDA-based block copolymers that can self-assemble into hydrogels.

A study on block copolymers of poly(this compound-b-N,N-diethylacrylamide) utilized RAFT polymerization, demonstrating the feasibility of this method for NDA. The synthesis of well-defined star polymers with poly(N-isopropylacrylamide) arms has also been achieved via an arm-first method using RAFT polymerization, which were then used as crosslinkers to form hydrogels. A similar approach could be adopted for NDA to create hydrogels with unique architectures and properties.

| Parameter | Free-Radical Polymerization | RAFT Polymerization |

| Control over Polymer Architecture | Limited | High |

| Polydispersity | Broad | Narrow |

| Common Initiators | Ammonium persulfate (APS), Potassium persulfate (KPS) | Azobisisobutyronitrile (AIBN) with a RAFT agent |

| Common Crosslinkers | N,N'-methylenebis(acrylamide) (MBA) | Can be incorporated into the polymer design |

Development of Stimuli-Responsive this compound Hydrogels

Stimuli-responsive hydrogels are "smart" materials that undergo significant changes in their properties in response to external stimuli such as temperature and pH. Given the chemical structure of this compound, which contains a hydrophobic decyl group and a hydrophilic amide group, it is anticipated that its hydrogels would exhibit thermo- and potentially pH-responsive behavior.

Thermo-Responsive Behavior: The thermo-responsiveness of poly(N-substituted acrylamide) hydrogels is attributed to the presence of both hydrophobic and hydrophilic groups. At lower temperatures, hydrogen bonding between the amide groups and water molecules dominates, leading to a swollen hydrogel state. As the temperature increases, hydrophobic interactions between the alkyl side chains become more significant, causing the polymer chains to collapse and expel water, resulting in a shrunken state. This transition occurs around a specific temperature known as the lower critical solution temperature (LCST).

For poly(this compound), the long decyl chain is expected to impart significant hydrophobicity. In comparison to poly(N-isopropylacrylamide), which has a less hydrophobic isopropyl group and an LCST of around 32°C, poly(this compound) hydrogels would likely exhibit a much lower LCST. The LCST of N-substituted polyacrylamides is known to decrease with increasing hydrophobicity of the N-alkyl substituent.

pH-Responsive Behavior: To impart pH-sensitivity to this compound hydrogels, it is necessary to copolymerize NDA with a monomer containing ionizable functional groups, such as acrylic acid (AAc) or other vinyl monomers with acidic or basic moieties. The swelling behavior of these copolymeric hydrogels would then be dependent on the pH of the surrounding medium.

Anionic Hydrogels: If NDA is copolymerized with a monomer containing acidic groups (e.g., acrylic acid), the resulting hydrogel will be anionic. At low pH, the acidic groups will be protonated, and the hydrogel will be in a collapsed state. As the pH increases above the pKa of the acidic monomer, the groups will deprotonate, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell.

Cationic Hydrogels: Conversely, copolymerization with a basic monomer would result in a cationic hydrogel that swells at low pH due to the protonation of the basic groups and collapses at higher pH.

The combination of thermo- and pH-responsiveness can be achieved by creating copolymer hydrogels of this compound with ionizable monomers. The swelling behavior of such dual-responsive hydrogels would be influenced by both temperature and pH.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-Decylacrylamide, and how should data interpretation be approached?

- Methodological Answer : this compound should be characterized using 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) . For example, in 1H NMR (CDCl₃), the vinyl protons (CH₂=CH–) appear as a triplet at δ 5.6–6.2 ppm, while the decyl chain protons resonate between δ 0.8–1.6 ppm. HRMS analysis (positive ion mode) typically confirms the molecular ion peak [M+H]⁺ at m/z 240.4 . Data interpretation must account for solvent impurities, baseline noise, and coupling constants to avoid misassignment of peaks.

Q. How can researchers determine the purity of this compound and identify common impurities?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or gas chromatography (GC) with flame ionization detection. Impurities such as unreacted acryloyl chloride or residual decylamine can be quantified using calibration curves. Sample preparation protocols should specify buffer conditions (e.g., 0.1% trifluoroacetic acid) and concentrations (1–5 mg/mL) to ensure reproducibility .

Q. What are the standard protocols for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis involves reacting acryloyl chloride with decylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base. Optimization includes:

- Maintaining a 1:1.2 molar ratio of decylamine to acryloyl chloride.

- Reaction temperature at 0–4°C to minimize side reactions (e.g., oligomerization).

- Yields typically range from 75–85%, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the alkyl chain length in N-alkylacrylamides influence polymerization kinetics and polymer properties?

- Methodological Answer : The hydrophobic decyl chain in this compound reduces aqueous solubility, favoring micellar polymerization in water-miscible solvents (e.g., THF/water mixtures). Compared to shorter-chain analogs (e.g., N-Hexylacrylamide), the decyl group slows propagation rates due to steric hindrance, as shown in kinetic studies using RAFT polymerization (reported kₚ values: 120 L·mol⁻¹·s⁻¹ vs. 180 L·mol⁻¹·s⁻¹). This results in polymers with higher thermal stability (Tₚₑₐₖ degradation at 280°C vs. 250°C) and lower critical micelle concentrations (CMCs) .

Q. What strategies mitigate side reactions (e.g., branching, crosslinking) during radical polymerization of this compound?

- Methodological Answer : Side reactions are minimized by:

- Using low initiator concentrations (e.g., 0.1 mol% AIBN) to reduce radical density.